

# sample preparation for N-acylglycine profiling in urine

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Compound of Interest

Compound Name: N-(1-Oxopentadecyl)glycine-d2

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# **Application Note: Profiling N-Acylglycines in Urine**

### Introduction

N-acylglycines (NAGs) are a class of metabolites formed from the conjugation of glycine with acyl-CoA esters.[1] In healthy individuals, they are typically present at low concentrations; however, their levels can be significantly elevated in individuals with certain inborn errors of metabolism, such as fatty acid oxidation disorders and organic acidemias.[1][2] Consequently, the accurate and robust quantification of N-acylglycines in urine is a critical tool for the diagnosis and monitoring of these metabolic conditions.[1] This application note provides detailed protocols for the sample preparation of urine for N-acylglycine profiling, primarily utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1][3]

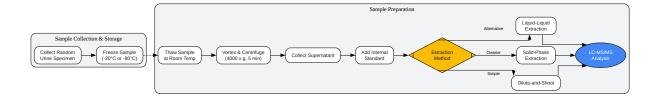
The use of stable isotope-labeled internal standards is crucial for correcting matrix effects and variations during sample processing and instrumental analysis, ensuring high accuracy and precision.[1] This document outlines three common sample preparation methods: a simple "dilute-and-shoot" approach, solid-phase extraction (SPE), and liquid-liquid extraction (LLE).

## **Experimental Workflow**

The general workflow for the analysis of N-acylglycines in urine involves sample collection, preparation, and subsequent analysis by LC-MS/MS or GC-MS. The sample preparation step is



critical for removing interferences and concentrating the analytes of interest.



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Caption: General experimental workflow for urinary N-acylglycine profiling.

## **Quantitative Data Summary**

The choice of sample preparation method can impact key analytical parameters such as recovery, linearity, and sensitivity. The following table summarizes typical performance data for different N-acylglycine analysis methods.



Analyte	Method	Recovery (%)	Linearity (r²)	LLOQ (μM)	Reference
Various N- Acylglycines	LC-MS/MS with SPE and derivatization	90.2 - 109.3	> 0.99	Not Specified	[4]
N- Propionylglyci ne	LC-MS/MS (Dilute-and- Shoot)	Not Specified	> 0.99	0.1	[1]
N- Butyrylglycine	LC-MS/MS (Dilute-and- Shoot)	Not Specified	> 0.99	0.1	[1]
N- Isovalerylglyc ine	LC-MS/MS (Dilute-and- Shoot)	Not Specified	> 0.99	0.1	[1]
N- Hexanoylglyci ne	LC-MS/MS (Dilute-and- Shoot)	Not Specified	> 0.99	0.1	[1]
N- Octanoylglyci ne	LC-MS/MS (Dilute-and- Shoot)	Not Specified	> 0.99	0.1	[1]
Various Organic Acids	GC-MS with	90 - 100 (for many compounds)	Not Specified	< 5 nmole	[5]

## **Experimental Protocols**

Herein are detailed protocols for the three common sample preparation methods for urinary Nacylglycine analysis.

## Protocol 1: "Dilute-and-Shoot" Method

This method is rapid and straightforward, making it suitable for high-throughput screening.[1]



#### Materials:

- Urine sample
- Internal standard working solution (e.g., n-Octanoylglycine-2,2-d2 in 50% methanol/water)[1]
- Microcentrifuge tubes
- Autosampler vials
- · Vortex mixer
- Centrifuge

#### Procedure:

- Thaw frozen urine samples at room temperature.
- Vortex the sample for 10 seconds to ensure homogeneity.
- Centrifuge the urine sample at 4000 x g for 5 minutes to pellet any particulate matter.[1]
- In a clean microcentrifuge tube, combine 50  $\mu$ L of the urine supernatant with 450  $\mu$ L of the internal standard working solution.[1]
- Vortex the mixture for 10 seconds.
- Transfer the final solution to an autosampler vial for LC-MS/MS analysis.[1]

## **Protocol 2: Solid-Phase Extraction (SPE)**

SPE provides a cleaner sample extract compared to the "dilute-and-shoot" method by removing interfering matrix components, which can improve assay sensitivity and robustness. [6][7] Anion exchange SPE cartridges are commonly used for the extraction of acidic metabolites like N-acylglycines.[6]

#### Materials:

Urine sample



- Internal standard
- Anion exchange SPE cartridge (e.g., Sep-Pak Vac RC, Accell Plus QMA)[5]
- Methanol (for conditioning)
- Water (for conditioning and washing)
- Elution solvent (e.g., acidic methanol)
- Collection tubes
- SPE manifold
- Evaporation system (e.g., nitrogen evaporator)
- Reconstitution solvent (compatible with LC mobile phase)

#### Procedure:

- Sample Pre-treatment:
  - Thaw urine sample and centrifuge to remove particulates.
  - Add the internal standard to a known volume of urine supernatant.
  - The sample may be diluted with a buffer to adjust the pH for optimal binding to the SPE sorbent.[8]
- SPE Cartridge Conditioning:
  - Condition the anion exchange SPE cartridge by passing a suitable organic solvent (e.g., methanol) followed by water. Do not allow the sorbent to dry out.[8]
- Sample Loading:
  - Load the pre-treated urine sample onto the conditioned SPE cartridge.
- Washing:



- Wash the cartridge with water or a weak buffer to remove unretained matrix components.
- Elution:
  - Elute the N-acylglycines from the cartridge using an appropriate elution solvent, such as acidic methanol.[8]
- · Dry-down and Reconstitution:
  - Evaporate the eluate to dryness under a gentle stream of nitrogen.
  - Reconstitute the dried extract in a specific volume of a solvent compatible with the LC-MS/MS system.

## **Protocol 3: Liquid-Liquid Extraction (LLE)**

LLE is another effective technique for cleaning up urine samples and concentrating the analytes of interest.

#### Materials:

- Urine sample
- Internal standard
- Extraction solvent (e.g., dichloromethane, ethyl acetate)
- Acid (e.g., sulfuric acid) to adjust pH[9]
- Glass test tubes with screw caps
- Vortex mixer
- Centrifuge
- Pipettes
- Evaporation system



Reconstitution solvent

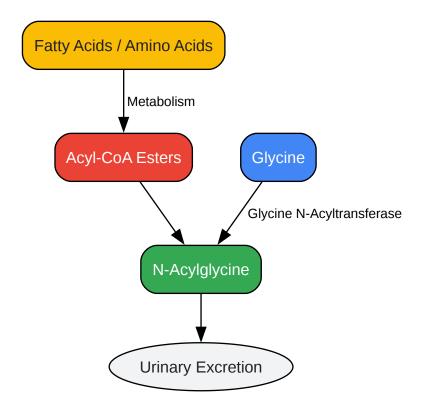
#### Procedure:

- Sample Pre-treatment:
  - To a glass test tube, add a specific volume of urine (e.g., 2 mL).
  - Add the internal standard.
  - Acidify the urine sample by adding an acid (e.g., 2 mL of 1 M sulfuric acid) to a pH where the N-acylglycines are in their non-ionized form, which enhances their extraction into an organic solvent.[9]
- Extraction:
  - Add a water-immiscible organic solvent (e.g., dichloromethane).
  - Vortex the mixture vigorously for an extended period to ensure efficient partitioning of the analytes into the organic phase.
- Phase Separation:
  - Centrifuge the mixture to achieve a clear separation of the aqueous and organic layers.
- · Collection and Evaporation:
  - Carefully transfer the organic layer containing the N-acylglycines to a clean tube.
  - Evaporate the organic solvent to dryness.
- Reconstitution:
  - Reconstitute the residue in a known volume of a suitable solvent for LC-MS/MS analysis.

## **Signaling Pathway**

The formation of N-acylglycines is a detoxification pathway that conjugates acyl-CoAs, which can be toxic at high concentrations, with glycine.





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Caption: Biosynthesis and excretion pathway of N-acylglycines.

### Conclusion

The selection of an appropriate sample preparation method for urinary N-acylglycine profiling depends on the specific requirements of the study, including the desired level of sensitivity, throughput, and the available instrumentation. The "dilute-and-shoot" method offers speed and simplicity, while SPE and LLE provide cleaner extracts, potentially leading to improved analytical performance. The protocols provided in this application note serve as a guide for researchers and clinicians in the field of metabolic disease research and diagnostics.

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### Methodological & Application





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